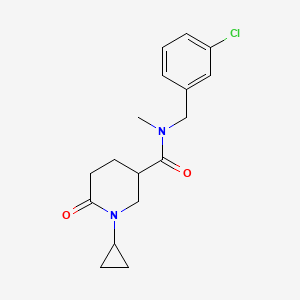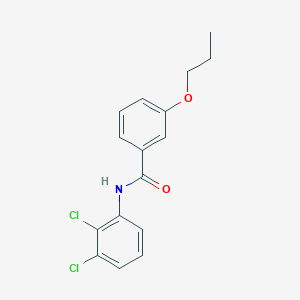
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid (known as MPTP) is a chemical compound that has been widely used in scientific research. MPTP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用機序
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the electron transport chain. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause cellular damage. MPTP has also been found to activate protein kinase C and induce the production of nitric oxide.
Biochemical and Physiological Effects
MPTP has a range of biochemical and physiological effects. Inhibition of complex I by MPTP has been linked to the development of Parkinson's disease, as this inhibition leads to the death of dopaminergic neurons in the substantia nigra. MPTP has also been found to induce apoptosis in various cell types, including neuronal cells and cancer cells. Additionally, MPTP has been shown to induce the production of inflammatory cytokines and to activate the immune system.
実験室実験の利点と制限
MPTP has several advantages for use in lab experiments. It is a potent and specific inhibitor of complex I, which makes it a useful tool for studying the function of this enzyme. MPTP is also relatively easy to synthesize and is commercially available. However, MPTP has several limitations for use in lab experiments. It is toxic to cells and can induce cell death at high concentrations, which can limit its use in certain experiments. Additionally, MPTP has been found to have off-target effects on other enzymes and proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving MPTP. One area of interest is the development of MPTP analogs with improved specificity and reduced toxicity. These analogs could be used to study the function of complex I and other enzymes involved in cellular metabolism. Another area of interest is the use of MPTP in studies of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, MPTP could be used in studies of cancer, as it has been found to induce apoptosis in cancer cells.
合成法
The synthesis of MPTP involves a multi-step process that begins with the reaction of 4-chloro-2-nitrobenzenesulfonamide with morpholine to form 4-morpholinylsulfonyl-2-nitrobenzene. This intermediate is then reacted with 2-pyridinethiol to form 4-morpholinylsulfonyl-2-(2-pyridinylthio)nitrobenzene. Finally, reduction of the nitro group with palladium on carbon in methanol affords MPTP.
科学的研究の応用
MPTP has been extensively used as a tool compound in scientific research. It has been used to study the function of various proteins and enzymes, including protein kinase C, nitric oxide synthase, and cyclooxygenase. MPTP has also been used to investigate the role of oxidative stress in cellular damage and disease. In addition, MPTP has been used in studies of neurological disorders, including Parkinson's disease.
特性
IUPAC Name |
5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c25-21(26)15-13-18(32(27,28)24-9-11-29-12-10-24)17(31-20-6-2-4-8-23-20)14-16(15)30-19-5-1-3-7-22-19/h1-8,13-14H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDIPFKWHIHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)SC3=CC=CC=N3)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5057895.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5057919.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5057921.png)
![3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)
![N-ethyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5057929.png)
![3-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5057936.png)
![4-[(4-bromo-2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5057941.png)

![N-benzyl-3-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5057971.png)
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5057976.png)